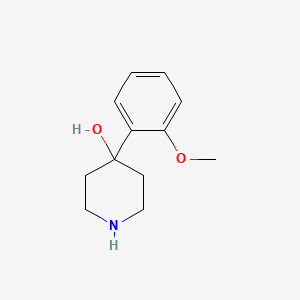

4-(2-メトキシフェニル)ピペリジン-4-オール

概要

説明

4-(2-Methoxyphenyl)piperidin-4-ol is a cyclic secondary amine . It is an organic compound that is a part of the piperidine class . Its molecular formula is C12H17NO2 .

Synthesis Analysis

Piperidines, including 4-(2-Methoxyphenyl)piperidin-4-ol, are important synthetic fragments for designing drugs . They can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis

The compounds were characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Methoxyphenyl)piperidin-4-ol include its molecular formula C12H17NO2 and molecular weight 207.27 .科学的研究の応用

様々な科学的情報源から収集された情報に基づいて、4-(2-メトキシフェニル)ピペリジン-4-オールの科学研究における用途に関する包括的な分析を以下に示します。

HIV治療研究

この化合物は、新規なピペリジン-4-オール誘導体によるHIVの潜在的な治療法として評価されています。これらの誘導体は、効率的な合成経路により得られ、様々な分析方法によって特性評価されました .

創薬

この化合物の構造の一部であるピペリジン核は、創薬において重要な役割を果たします。 ピペリジン誘導体は、抗がん剤、抗菌剤、鎮痛剤、抗炎症剤、抗精神病薬として様々な方法で使用されています .

プロテオミクス研究

4-(2-メトキシフェニル)ピペリジン-4-オールは、その分子特性によりプロテオミクス研究で使用されています。 この目的のために研究用化学物質として購入可能です .

化学合成

この化合物は、化学合成プロセスで使用できます。 例えば、より環境に優しい深共晶溶媒媒体を用いた様々な誘導体のワンポット合成に関与する可能性があります .

薬理学的試験

この化合物を使用して、構造の比較分析とドッキングシミュレーションが行われ、特定の受容体に対する親和性とその静電ポテンシャルの分布を理解しています。これは、新規薬物の設計に不可欠です .

化学物質の安全性と取り扱い

研究者は、この化合物を扱う際に必要な安全対策を理解することが重要です。これには、応急処置、消火対策、事故による放出対策、暴露管理/個人用保護具が含まれます .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

作用機序

Target of Action

The primary target of 4-(2-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a significant role in the process of HIV-1 entry .

Mode of Action

4-(2-Methoxyphenyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 strains from entering cells .

Biochemical Pathways

The blockade of the CCR5 receptor by 4-(2-Methoxyphenyl)piperidin-4-ol affects the pathway of HIV-1 entry into cells . This disruption prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .

Result of Action

The result of 4-(2-Methoxyphenyl)piperidin-4-ol’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, it prevents R5-tropic HIV-1 strains from entering and infecting cells . This action could potentially slow the progression to AIDS and improve response to treatment .

特性

IUPAC Name |

4-(2-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOZXQKXHODOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442746 | |

| Record name | 4-(2-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81950-85-8 | |

| Record name | 4-(2-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

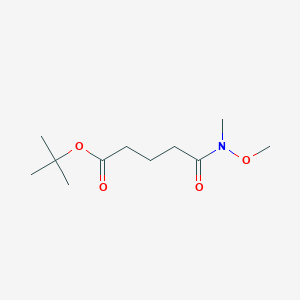

Synthesis routes and methods

Procedure details

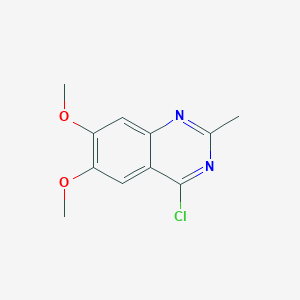

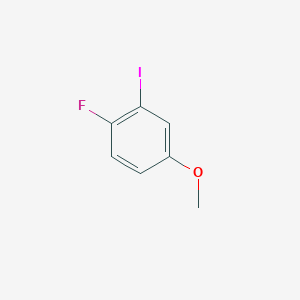

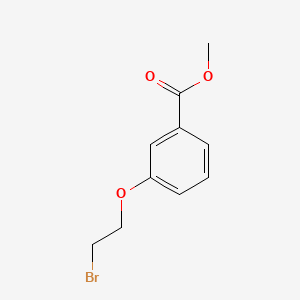

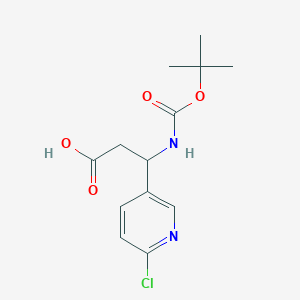

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)